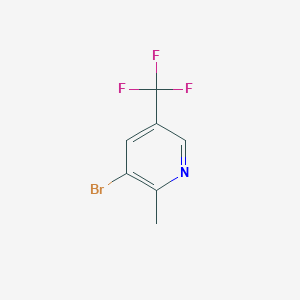

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZGEPNTQEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Brominated Trifluoromethylpyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Trifluoromethylpyridine Scaffold and the Challenge of Isomeric Specificity

The pyridine ring, a foundational heterocyclic motif, is a cornerstone of modern medicinal chemistry. Its ability to engage in hydrogen bonding and its versatile substitution patterns have made it a privileged scaffold in numerous FDA-approved drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can further enhance the therapeutic potential of pyridine-based molecules.[1][2] This is due to the unique properties conferred by the -CF3 group, including increased lipophilicity, improved metabolic stability, and altered electronic properties, which can significantly enhance a compound's pharmacokinetic profile and binding affinity to biological targets.[3][4]

This guide focuses on the bromo-methyl-trifluoromethylpyridine scaffold, a class of intermediates with significant potential in drug discovery. Specifically, we address the compound 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine . However, a critical point of clarification is the absence of a consistently assigned and verified CAS (Chemical Abstracts Service) number for this exact isomer. While some commercial listings associate it with CAS 827-87-2, this identifier officially corresponds to an unrelated compound, 1-(1-cyclopropylvinyl)-4-fluorobenzene.[5][6][7][8][9] This ambiguity underscores a crucial challenge in the synthesis and procurement of highly substituted pyridine intermediates: ensuring precise isomeric identity.

For researchers and drug development professionals, this distinction is paramount. The biological activity and synthetic accessibility of pyridine derivatives are highly dependent on the substitution pattern. Therefore, this guide will provide a comprehensive overview of the properties and synthetic strategies for a closely related, well-documented isomer, 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine , while also discussing the broader implications and applications of this chemical class in drug development.

Physicochemical Properties of Brominated Methyl-Trifluoromethylpyridines

The physicochemical properties of these intermediates are crucial for their application in synthesis and for the characteristics of the resulting drug candidates. The table below summarizes key properties for a representative compound in this class.

| Property | Value | Source |

| Chemical Formula | C7H5BrF3N | [5] |

| Molecular Weight | 240.02 g/mol | [5] |

| Appearance | Typically a liquid or solid (state may vary) | [5] |

| Solubility | Soluble in some organic solvents | [5] |

Synthesis of a Regioisomer: A Case Study in Strategic Synthesis

Given the lack of a verified synthetic route for 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in the reviewed literature, we will detail a patented method for the synthesis of its isomer, 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine .[10] This multi-step synthesis highlights the chemical logic and transformations required to construct such a highly substituted heterocyclic system.

Synthetic Workflow for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Caption: Synthetic pathway for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.

Detailed Experimental Protocol (Adapted from CN109232399B)[10]

Step 1: Synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)dimethyl malonate

-

In a reaction vessel, add diethyl malonate to tetrahydrofuran (THF).

-

Cool the mixture to 0°C.

-

Slowly add sodium hydride (NaH) and stir for 30 minutes.

-

Add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF dropwise.

-

Allow the reaction to proceed for 24 hours at 25°C.

-

Perform an aqueous work-up and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure to obtain the product.

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Add the product from Step 1 to a 6N hydrochloric acid (HCl) solution.

-

Heat the mixture to 100°C and maintain overnight.

-

After cooling, perform an aqueous work-up and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry and concentrate to yield the decarboxylated product.

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

Dissolve the product from Step 2 in acetic acid.

-

Heat to 40°C and add iron powder in portions.

-

Increase the temperature to 80°C and react for 24 hours.

-

Filter the reaction mixture and perform an ethyl acetate extraction.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry and concentrate to obtain the amine.

Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

-

Dissolve the amine from Step 3 in acetonitrile.

-

Add copper(II) bromide (CuBr2).

-

Add tert-butyl nitrite dropwise and react for 2 hours at 25°C.

-

Extract the final product with ethyl acetate, wash, dry, and concentrate.

-

Purify by distillation to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine scaffold is a key building block in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurological disorders.[11] The incorporation of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

The Role in Targeting Kinase Signaling Pathways

Many trifluoromethylpyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The trifluoromethyl group can enhance binding affinity through favorable interactions with hydrophobic pockets in the enzyme.

Caption: Inhibition of a generic kinase signaling pathway by a trifluoromethylpyridine-based drug candidate.

Safety and Handling

Brominated trifluoromethylpyridines, like many halogenated heterocyclic compounds, should be handled with appropriate safety precautions. They are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with these compounds. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

While the specific compound 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine remains ambiguously defined in public chemical databases, the broader class of brominated methyl-trifluoromethylpyridines represents a valuable toolkit for medicinal chemists. The synthetic accessibility of isomers like 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine provides a clear path for the generation of novel chemical entities. The demonstrated utility of the trifluoromethylpyridine scaffold in modulating biological targets, particularly protein kinases, ensures that these intermediates will continue to be of significant interest in the pursuit of new and effective therapeutics. As synthetic methodologies advance, the ability to selectively synthesize any desired regioisomer will become more routine, further expanding the chemical space available for drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Retrieved from [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Retrieved from [Link]

-

ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. Retrieved from [Link]

-

CAS. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). 827-87-2. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 827-87-2 Name: 1.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine Supplier China | High Purity CAS 827-87-2 | Specifications, Safety, Price & Bulk Availability [pipzine-chem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

- 8. 827-87-2 CAS Manufactory [m.chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 827-87-2 Name: 1-(1-cyclopropylvinyl)-4-fluorobenzene [xixisys.com]

- 10. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine for Advanced Research and Development

Introduction: The Strategic Importance of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of biologically active molecules, with many approved drugs and agrochemicals featuring this heterocyclic core. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, thereby enhancing its efficacy, metabolic stability, and pharmacokinetic profile. 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (CAS No. 827-87-2) has emerged as a particularly valuable intermediate in this context.

The trifluoromethyl group (-CF3) is a key player in modern drug design, known for its ability to increase lipophilicity and metabolic stability of parent molecules.[1] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl group can also influence the molecule's conformation and interaction with biological targets. This unique combination of functional groups makes 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine a highly sought-after building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and anti-infectives.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

| Property | Value | Source |

| CAS Number | 827-87-2 | [2] |

| Molecular Formula | C7H5BrF3N | [2] |

| Molecular Weight | 240.02 g/mol | [2] |

| Appearance | Typically a liquid or solid (state may depend on conditions) | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Analytical Characterization:

The identity and purity of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the positions of the substituents on the pyridine ring. 19F NMR is particularly useful for verifying the presence and integrity of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[3]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine: A Procedural Overview

The synthesis of substituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. For trifluoromethylated pyridines, common methods involve chlorine/fluorine exchange reactions or the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.[4]

A plausible synthetic route to 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine can be envisioned starting from a suitable pyridine precursor. The following diagram illustrates a generalized synthetic workflow.

Figure 1. Generalized synthetic workflow for the bromination of 2-Methyl-5-(trifluoromethyl)pyridine.

Experimental Protocol: Electrophilic Bromination

The following is a representative, non-validated protocol based on general chemical principles for the synthesis of substituted bromopyridines. Note: This protocol should be adapted and optimized by qualified personnel in a suitable laboratory setting.

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methyl-5-(trifluoromethyl)pyridine and a suitable solvent (e.g., concentrated sulfuric acid or a non-polar organic solvent like carbon tetrachloride).

-

Addition of Brominating Agent: The brominating agent (e.g., N-bromosuccinimide or elemental bromine) is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine.

Commercial Suppliers of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

A reliable supply of high-purity starting materials is crucial for any research and development program. The following table provides a list of some commercial suppliers of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Product Name | Purity | Available Quantities |

| Pipzine Chemicals | 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine | High Purity | Bulk and custom quantities |

| Sigma-Aldrich | (Isomers available) | Varies | Research quantities |

| BLDpharm | (Isomers available) | Varies | Research quantities |

| Thermo Fisher Scientific | (Isomers available) | Varies | Research quantities |

| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | High Purity | Custom quantities |

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine. The following information is based on safety data for structurally related compounds and should be considered as a general guideline. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

May cause respiratory irritation.[6]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Conclusion

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a bromine atom, and a methyl group on a pyridine core provides medicinal chemists with a powerful tool for lead optimization and the development of novel compounds with improved biological activity and pharmacokinetic properties. A clear understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for its successful application in research and development.

References

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Introduction: The Pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyridines

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, holds a position of prominence in the field of medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties—including its basicity, hydrogen bonding capability, and structural similarity to benzene—make it a versatile scaffold for the design of novel therapeutic agents.[3] This "privileged scaffold" is a core component in a vast array of natural products, such as alkaloids and vitamins, and is found in thousands of clinically significant drug molecules.[1][2][4] Marketed drugs containing the pyridine moiety span a wide range of treatments, from antiviral agents like Atazanavir (for HIV) to anticancer drugs such as Imatinib (for leukemia).[1]

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridines. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity of Substituted Pyridines

The development of pyridine-based anticancer agents is a highly active area of research. These compounds exert their cytotoxic effects against cancer cells through various mechanisms, primarily by interfering with essential cellular processes like proliferation and survival.

Mechanistic Insights: Targeting Cancer's Core Machinery

Substituted pyridines have been shown to inhibit cancer cell growth by targeting key proteins involved in cell division and signaling. Two of the most well-documented mechanisms are:

-

Inhibition of Tubulin Polymerization: Certain pyridine derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds arrest the cell cycle, typically at the G2/M phase, leading to programmed cell death (apoptosis).[1]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by enzymes called kinases. Pyridine derivatives have been designed to act as potent inhibitors of specific kinases, such as PI3K and p110α, which are crucial for tumor cell growth and survival.[1] By blocking the active site of these enzymes, the pyridine compounds shut down these pro-cancerous signals.

Below is a conceptual diagram illustrating the inhibition of a kinase signaling pathway by a substituted pyridine agent.

Caption: Kinase inhibition by a substituted pyridine derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity

The specific substituents on the pyridine ring and their positions are critical determinants of anticancer potency. Understanding these relationships is key to designing more effective drug candidates.

| Substituent/Feature | Position on Pyridine Ring | Impact on Anticancer Activity | Rationale / Example |

| Aryl Groups | 2, 6 | Often enhances cytotoxicity. | The presence of two aryl groups can promote interactions with biological targets. Diaryl-substituted pyridines have shown promising topoisomerase I inhibitory activity.[1] |

| Electron-Withdrawing Groups (e.g., -CF₃) | 6 | Can increase activity. | Enhances the electrophilic character of the ring, potentially improving interactions with nucleophilic residues in enzyme active sites.[1] |

| Amine Group (-NH₂) | 2 | Frequently associated with potent activity. | Can act as a crucial hydrogen bond donor, anchoring the molecule in the target's binding pocket. 2-amino-thieno[2,3-c]pyridines exhibit strong anti-proliferative effects.[1] |

| Fused Ring Systems | Thieno[2,3-c]pyridine, Imidazo[1,2-a]pyridine | Often leads to highly potent compounds. | These extended, rigid structures can fit into specific binding sites, such as the colchicine-binding site on tubulin or the ATP-binding pocket of kinases.[1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Pyridines

With the rise of antimicrobial resistance, there is an urgent need for new classes of antimicrobial agents. Substituted pyridines have emerged as a promising scaffold, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[5]

Mechanistic Insights: Disrupting Microbial Viability

Pyridine derivatives employ several strategies to inhibit microbial growth:

-

Cell Wall Disruption: Some compounds interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity, leading to cell lysis.[1]

-

Inhibition of Nucleic Acid Synthesis: Certain derivatives can bind to and inhibit key enzymes like DNA-dependent RNA polymerase, thereby preventing the transcription of essential genes and halting protein synthesis.[1]

-

Membrane Permeabilization: Lipophilic pyridine derivatives can insert into the microbial cell membrane, disrupting its structure and function. This can lead to the leakage of essential intracellular components and ultimately cell death.[1]

Caption: General mechanisms of antimicrobial action for pyridines.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is highly dependent on their substitution patterns.

| Substituent/Feature | Position on Pyridine Ring | Impact on Antimicrobial Activity | Rationale / Example |

| Halogens (Cl, Br, F) | Various | Generally increases activity. | Enhances lipophilicity, which can improve cell membrane penetration.[6] Bromine substitution, in particular, has been shown to enhance activity against Gram-negative bacteria.[6] |

| Electron-Withdrawing Groups (EWG) | Various | Enhances antibacterial potential in simple substituted pyridines. | Increases the reactivity of the pyridine scaffold.[3] |

| Electron-Donating Groups (EDG) | Various | Enhances potential in ring-fused pyridines (e.g., thienopyridines). | Modulates the electronic properties of the fused system to optimize target binding.[3] |

| Thienopyridine Core | Fused Ring | Often confers potent activity. | The sulfur atom and the extended aromatic system can lead to strong interactions with microbial enzymes.[1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridine compound in MHB. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well with no visible turbidity.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth on the agar after further incubation.

Caption: Workflow for the Broth Microdilution MIC assay.

Antiviral Activity of Substituted Pyridines

Pyridine derivatives have demonstrated significant potential as antiviral agents, with activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1]

Mechanistic Insights: Halting Viral Replication

The antiviral action of substituted pyridines is often directed at specific and highly conserved viral proteins, making them attractive targets. A key strategy is the inhibition of viral polymerases.

-

Inhibition of RNA-Dependent RNA Polymerase (RdRp): In viruses like influenza, the RdRp complex is essential for replicating the viral genome. Pyridine derivatives have been developed to act as protein-protein interaction (PPI) inhibitors, disrupting the assembly of the RdRp subunits (PA, PB1, PB2).[7] By preventing the formation of a functional polymerase complex, these compounds effectively stop viral replication.[7]

Caption: Inhibition of viral RdRp assembly by a pyridine PPI inhibitor.

Structure-Activity Relationship (SAR) for Antiviral Activity

The design of effective antiviral pyridines requires precise structural modifications to achieve high affinity for the viral target.

| Substituent/Feature | Position on Pyridine Ring | Impact on Antiviral Activity | Rationale / Example |

| Aryl Groups | 4, 6 | Crucial for exploring hydrophobic pockets. | In anti-influenza compounds, phenyl and 4-chlorophenyl groups at these positions are key for binding to hydrophobic areas of the PA subunit.[7] |

| Cyano Group (-CN) | 3 | Can enhance activity. | The electronic properties of the cyano group can contribute to binding affinity. 3-cyano-4,6-diphenyl-pyridines are a privileged scaffold for PA-PB1 inhibitors.[7] |

| Thio-alkyl Linker | 2 | Serves as a flexible linker to side chains. | A thioacetamide side chain at the C2 position has been shown to be important for potent anti-influenza activity.[7] |

| Fused Imidazo[1,2-a]pyridine | Fused Ring | Confers broad-spectrum antiviral properties. | This scaffold has been evaluated against various viruses, including classical swine fever virus and pestivirus.[1] |

Experimental Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay used to quantify the infectivity of a virus and measure the efficacy of an antiviral compound. A viral plaque is a clear zone formed in a monolayer of cells as a result of viral infection and lysis.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6-well or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce ~50-100 plaques per well) and allow it to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the substituted pyridine compound. The semi-solid overlay prevents the virus from spreading indiscriminately, localizing the infection to form distinct plaques.

-

Incubation: Incubate the plates for 2-4 days (depending on the virus) at 37°C in a 5% CO₂ atmosphere to allow plaques to develop.

-

Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye such as crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration relative to a no-drug control. The EC₅₀ (50% effective concentration) can then be determined.

Caption: Workflow for the Plaque Reduction Assay (PRA).

Anti-inflammatory Activity of Substituted Pyridines

Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disease. Pyridine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.

Mechanistic Insights: Targeting COX-2

A primary mechanism for the anti-inflammatory effect of certain pyridine compounds is the selective inhibition of Cyclooxygenase-2 (COX-2).[1]

-

COX Enzymes: COX-1 is constitutively expressed and involved in baseline physiological functions, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.

-

Selective Inhibition: By selectively inhibiting COX-2 over COX-1, pyridine-based inhibitors can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. These compounds act as competitive inhibitors, blocking the enzyme's active site.[1]

Caption: Workflow for an in vitro COX-2 inhibition assay.

Neuroprotective Activity of Substituted Pyridines

Several pyridine alkaloids and their synthetic analogs have shown promising activity in the central nervous system (CNS), including potential neuroprotective effects relevant to neurodegenerative diseases. [8]

Mechanistic Insights: Modulating Neuronal Calcium Homeostasis

A key mechanism underlying neurodegeneration is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to a massive influx of calcium ions (Ca²⁺) into neurons, triggering cell death pathways.

-

Regulation of Intracellular Calcium ([Ca²⁺]i): Certain pyridine alkaloids have demonstrated the ability to protect neuronal cells by attenuating the rise in intracellular calcium levels ([Ca²⁺]i) induced by neurotoxic stimuli like glutamate or NMDA. [8]By preventing this calcium overload, these compounds help maintain neuronal homeostasis and prevent cell death.

Caption: Neuroprotection by modulating Ca2+ influx.

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The SAR for neuroprotective pyridines is an emerging field, with initial insights pointing towards the importance of specific alkaloid structures.

| Substituent/Feature | Position on Pyridine Ring | Impact on Neuroprotective Activity | Rationale / Example |

| Alkaloid Structures | Complex fused systems | Many natural pyridine alkaloids possess CNS activity. | Gentianine is a CNS stimulant, while haplophyllidine has sedative properties. Their complex structures allow for specific interactions with CNS receptors. [8] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This in vitro assay assesses the ability of a compound to protect cultured neurons from cell death induced by glutamate.

Step-by-Step Methodology:

-

Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they are appropriately differentiated.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test pyridine compound for 1-2 hours before inducing excitotoxicity.

-

Glutamate Exposure: Expose the cells to a high concentration of glutamate (e.g., 100-200 µM) for a set duration (e.g., 24 hours). Include a control group that is not exposed to glutamate.

-

Assess Viability: After the exposure period, measure cell viability using a suitable method, such as the MTT assay (described previously) or by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.

-

Data Analysis: Compare the viability of cells pre-treated with the pyridine compound to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect. Calculate the percentage of protection afforded by the compound at each concentration.

Caption: Workflow for a glutamate-induced excitotoxicity assay.

Conclusion

The substituted pyridine scaffold is undeniably one of the most versatile and fruitful platforms in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting the core molecular machinery of diseases ranging from cancer and microbial infections to inflammation and neurodegeneration. The capacity for substitution at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into potent and selective clinical candidates. The continued exploration of novel synthetic routes and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of next-generation pyridine-based therapeutics to address pressing global health challenges.

References

-

De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15786-15817. [Link]

-

Tzaras, E., Metaxas, A., Kostelidou, K., & Pontiki, E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

-

Singh, G., & Dhiman, M. (2011). Newer biologically active pyridines: A potential review. Research Journal of Pharmacy and Technology, 4(12), 1921-1927. [Link]

-

Sultana, N., & Arayne, M. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Bioinorganic Chemistry and Applications. [Link]

-

Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

El-Sayed, N. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PubMed Central. [Link]

-

Anguiano, M., et al. (2017). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]

-

Al-Omair, M. A., & El-Sayed, M. A. A. (2021). Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the construction of biaryl and heteroaryl-aryl scaffolds is paramount.[4][5]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine, a substrate of significant interest in medicinal chemistry. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] However, the electronic properties of the trifluoromethyl group, combined with the inherent characteristics of the pyridine ring, present unique challenges for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate these challenges and achieve successful coupling outcomes.

Understanding the Substrate: Electronic and Steric Considerations

The successful execution of a Suzuki-Miyaura coupling hinges on a thorough understanding of the substrate's reactivity. In the case of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine, several factors come into play:

-

Electron-Deficient Pyridine Ring: The pyridine nitrogen is inherently electron-withdrawing. The potent electron-withdrawing nature of the trifluoromethyl group further depletes the electron density of the aromatic ring. This electronic effect generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[7]

-

Steric Hindrance: The methyl group at the 2-position introduces steric bulk around the reactive C-Br bond, which can hinder the approach of the palladium catalyst.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8]

These factors necessitate a carefully optimized protocol, particularly in the choice of catalyst, ligand, and base.

Recommended Suzuki-Miyaura Coupling Protocol

This protocol outlines a robust starting point for the coupling of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) |

| 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine | 1211533-01-3 | 240.02 | 1.0 |

| Arylboronic Acid | Variable | Variable | 1.2 - 1.5 |

| XPhos Pd G2 | 1310584-14-5 | 786.37 | 0.02 - 0.05 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |

| Water (degassed) | 7732-18-5 | 18.02 | - |

Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Catalyst Addition: In a glovebox or under a blanket of inert gas (Argon or Nitrogen), add the XPhos Pd G2 catalyst (0.02-0.05 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).

-

Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

The "Why": Justification of Protocol Choices

A deep understanding of the "why" behind each experimental parameter is crucial for both success and effective troubleshooting.

-

Catalyst System: XPhos Pd G2: For electron-deficient and sterically hindered heteroaryl halides, a highly active catalyst system is required.[9] XPhos Pd G2 is a second-generation Buchwald precatalyst that is known for its high efficiency in challenging cross-coupling reactions.[10][11] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12]

-

Base: Potassium Phosphate (K₃PO₄): The choice of base is critical in the Suzuki-Miyaura coupling.[1] The base activates the boronic acid, facilitating transmetalation.[13] K₃PO₄ is a moderately strong base that is often effective in couplings of heteroaryl halides and can help to minimize side reactions.[14]

-

Solvent System: Dioxane/Water: The use of a polar aprotic solvent like 1,4-dioxane is common in Suzuki couplings as it effectively solubilizes the organic reagents and the catalyst.[14] The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[12] Thorough degassing is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[15]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-methyl-5-(trifluoromethyl)pyridine to form a Pd(II) intermediate.[5]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide.[13]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[5]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a workflow for troubleshooting common issues.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nasc.ac.in [nasc.ac.in]

- 10. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with substituted pyridines forming the core of numerous pharmaceuticals and agrochemicals.[1] The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a versatile and efficient method for the synthesis of arylamines.[2][3] This reaction is particularly crucial for the construction of complex molecules, providing access to a wide array of functionalized heteroaromatics that are otherwise challenging to synthesize.[4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, a substrate of significant interest due to its electron-deficient nature and the presence of a sterically demanding methyl group adjacent to the reaction center. The trifluoromethyl group imparts unique electronic properties, often enhancing metabolic stability and binding affinity in drug candidates, making the targeted amination of this scaffold a key step in many synthetic routes.[1]

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[5] A fundamental understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, forming a Pd(II) intermediate.[5]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the desired aminated pyridine product and regenerating the Pd(0) catalyst.[5]

Key Parameters for Successful Amination

The success of the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electronic and steric properties of this particular substrate necessitate careful consideration of each component.

| Parameter | Recommended Choice | Rationale & Considerations |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[5] |

| Ligand | Xantphos or BINAP | For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are crucial. Xantphos and BINAP have demonstrated effectiveness in the amination of similar substrates.[6][7] The choice may depend on the specific amine used. |

| Base | NaOt-Bu or LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOt-Bu is a common choice.[4] LiHMDS can be advantageous for substrates with base-sensitive functional groups.[1][6] |

| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are widely used and generally provide good solubility for the reactants and catalyst system.[3][8] |

| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to drive the reaction to completion, particularly with less reactive amines or sterically hindered substrates.[8] |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine with a generic primary or secondary amine. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All reagents and solvents should be anhydrous.

Materials and Reagents:

-

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or (±)-BINAP

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene or 1,4-dioxane

-

Reaction vessel (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Introduction: The Strategic Value of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a particularly valuable building block for the synthesis of novel pharmaceutical intermediates. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 2-position can provide steric hindrance that may influence reaction selectivity and can also be a site for further functionalization. This application note provides detailed protocols for several key palladium-catalyzed cross-coupling reactions using 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine as the starting material, offering a gateway to a wide range of complex molecules with therapeutic potential.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4] Its tolerance of a broad range of functional groups makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates.[5][6]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For an electron-deficient substrate like 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

-

Phenylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Robust and commercially available catalyst suitable for a wide range of substrates. |

| Ligand | PPh₃ (in catalyst) | Electron-rich phosphine ligand that promotes oxidative addition. |

| Base | K₂CO₃ | A moderately strong base that facilitates the transmetalation step. |

| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[9][10]

Mechanistic Rationale:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

-

Morpholine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the flask and heat the reaction mixture to 110 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion (typically 4-12 hours), cool to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by flash chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |

| Ligand | XPhos | A bulky and electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation.[11] |

| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |

| Temperature | 110 °C | Higher temperatures are often required to promote the reductive elimination step. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in many biologically active molecules.[14][15]

Mechanistic Rationale:

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

-

Phenylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

-

Add anhydrous THF, followed by 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv) and triethylamine (2.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise.

-

Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.

-

Monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate.

-

Purify by flash chromatography.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ | A stable and commonly used palladium catalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[2] |

| Base | Et₃N | Acts as both a base and a solvent in some cases. |

| Solvent | THF | A good solvent for the reagents and intermediates. |

| Temperature | RT to 50 °C | Mild conditions are often sufficient for this reaction. |

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][16] It provides a powerful method for the synthesis of substituted alkenes.[17]

Mechanistic Rationale:

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Experimental Protocol: Heck Coupling with Styrene

Materials:

-

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

-

Styrene

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

-

Add anhydrous DMF, 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), and triethylamine (1.5 equiv).

-

Add styrene (1.2 equiv).

-

Heat the reaction to 100 °C.

-

Monitor by GC-MS.

-

After completion, cool to room temperature and add water.

-

Extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify by flash chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |

| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can be effective in Heck reactions. |

| Base | Et₃N | A common organic base used in Heck couplings. |

| Solvent | DMF | A polar aprotic solvent that is often used for Heck reactions. |

| Temperature | 100 °C | Sufficient to promote the reaction, especially with a brominated substrate.[18] |

Safety and Handling

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The palladium catalysts and phosphine ligands can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a versatile and valuable building block for the synthesis of novel pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and adaptable protocols for the construction of a wide range of C-C and C-N bonds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage this key intermediate to accelerate the discovery and development of new therapeutic agents. The provided protocols serve as a strong starting point for further exploration and optimization in the synthesis of complex molecular architectures.

References

-

Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(8), 4643-4653. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2743–2748. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]

-

Choy, P. Y., Gan, K. B., & Kwong, F. Y. (2023). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Organic & Biomolecular Chemistry, 21(25), 5229-5234. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 22(33), 11488-11503. Retrieved from [Link]

-

Borah, P., & Sarma, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22379. Retrieved from [Link]

-

Konno, T., & Kitazume, T. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(11), 1475. Retrieved from [Link]

-

Zhu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Abarbri, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(73), 44873-44882. Retrieved from [Link]

-

Köcher, T., et al. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2017(43), 6435-6449. Retrieved from [Link]

-

Bio, M. M., & Leighton, J. L. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 52(4), 1145–1156. Retrieved from [Link]

-

Tang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Organic & Biomolecular Chemistry, 15(47), 9945-9949. Retrieved from [Link]

-

Tay, J. H., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4114-4116. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Tay, J. H., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4114-4116. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 17. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

Application Notes & Protocols: Regioselective Functionalization of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Introduction: Unlocking a Privileged Scaffold

The 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine scaffold is a cornerstone building block in modern synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern—featuring a nucleophilic methyl group, an electrophilic trifluoromethyl group, and a strategically positioned bromine atom—offers a versatile platform for intricate molecular design. The trifluoromethyl group is a highly sought-after moiety in drug discovery for its ability to enhance metabolic stability, binding affinity, and cell permeability.

However, the inherent electronic and steric properties of this heterocycle present both a challenge and an opportunity for regioselective functionalization. Controlling reactions to occur exclusively at the C3-bromo position, without engaging other potentially reactive sites, is paramount for efficient and predictable synthesis. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the high-fidelity functionalization of this critical intermediate, moving beyond simple procedural lists to explain the underlying principles that govern reaction outcomes.

The Chemical Rationale: Understanding Regioselectivity

The reactivity of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is governed by a delicate interplay of electronic and steric effects.

-

Electronic Effects: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group at C5 render the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. The C-Br bond at the C3 position is the primary site for such transformations.

-

Steric Hindrance: The methyl group at the C2 position provides significant steric shielding to the adjacent C3-bromo position. While this can sometimes hinder reactivity, it also plays a crucial role in directing certain reactions and influencing the choice of catalyst and ligand systems, which must be able to accommodate this steric bulk.

The primary goal of the protocols described herein is to leverage these properties to achieve selective C-C, C-N, and C-B bond formation at the C3 position.

Caption: Workflow for selecting a functionalization method.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are the most robust and widely used methods for functionalizing aryl halides. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling the bromo-pyridine with an organoboron reagent.[1] The reaction is generally tolerant of a wide range of functional groups. The selection of a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition of the sterically hindered C-Br bond to the palladium center.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-